molecular formula C9H9BrClNO2 B7941216 2-Bromo-5-chloro-D-phenylalanine

2-Bromo-5-chloro-D-phenylalanine

Cat. No.: B7941216
M. Wt: 278.53 g/mol
InChI Key: RYHYLIBAKNJBHR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloro-D-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-D-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. The key steps include:

    Raw Material Selection: Using cost-effective and readily available raw materials such as 2-chlorobenzoic acid.

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions, such as temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amino acid derivatives.

Scientific Research Applications

2-Bromo-5-chloro-D-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The bromine and chlorine atoms on the phenyl ring may enhance its binding affinity and specificity for certain targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-D-phenylalanine is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the amino functionality.

Properties

IUPAC Name

(2R)-2-amino-3-(2-bromo-5-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHYLIBAKNJBHR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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